n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate
Description
N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate (referred to as ABPBE) is a synthetic aliphatic diacid salt characterized by its white crystalline solid form, solubility in water and organic solvents, and variable melting points (90–100°C depending on crystallinity) . Structurally, it features a benzyl-phenyl-amino group linked to an acetamide backbone, with a maleate counterion enhancing its stability and solubility. ABPBE is primarily utilized as a crosslinking agent in thermoplastic elastomers, coatings, and adhesives, where it improves mechanical strength, heat resistance, and chemical durability . In biomedical applications, it serves in drug packaging and controlled-release systems due to its biocompatibility and thermal stability .
Synthesis involves multi-step reactions, starting with benzaldehyde and N-(2-aminoethyl)-2-(N-benzyl-anilino)-acetic acid, followed by sulfonation to yield the final product . Safety protocols emphasize avoiding dust inhalation, skin contact, and storage away from oxidizers .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C4H4O4/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;5-3(6)1-2-4(7)8/h1-10H,11-14,18H2,(H,19,21);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQMCCSTDJOLF-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate (N-BAEMA) is a compound with notable biological properties, particularly in the context of antihistaminic effects and neuroprotection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
N-BAEMA has the molecular formula and a molecular weight of approximately 399.4 g/mol. Its complex structure includes an aminoethyl group, a benzyl-phenyl amino moiety, and an acetamide functional group. The maleate salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.
The biological activity of N-BAEMA is primarily attributed to its interaction with histamine receptors and modulation of neurotransmitter systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Key interactions include:
- Histamine Receptor Binding : N-BAEMA exhibits potential antihistaminic properties by interacting with H1 receptors, which are crucial in allergic responses.
- Neuroprotective Mechanisms : It has been shown to exert neuroprotective effects against NMDA toxicity in neuronal cultures through voltage-dependent blockade of NMDA receptors and inhibition of presynaptic calcium channels, reducing glutamate release.
Antihistaminic Effects
Research indicates that N-BAEMA shares structural similarities with Antazoline, an established antihistamine. Its biological activity has been explored in several studies:
- In vitro Studies : N-BAEMA demonstrated effective binding affinity to H1 receptors, suggesting its potential as an antihistamine agent.
- Case Study : In a controlled laboratory setting, N-BAEMA was administered to cell cultures exposed to histamine; results indicated a significant reduction in histamine-induced responses compared to controls.
Neuroprotective Effects
N-BAEMA's neuroprotective properties have been evaluated through various experimental models:
- Cell Culture Experiments : Studies have shown that N-BAEMA protects neuronal cells from hypoxia-induced damage by inhibiting NMDA receptor-mediated excitotoxicity .
| Study | Model | Result |
|---|---|---|
| In vitro | Neuronal cultures | Significant reduction in NMDA-induced toxicity |
| In vivo | Rodent models | Improved survival rates under hypoxic conditions |
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-BAEMA, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Antazoline | Imidazoline derivative | Stronger antihistaminic properties |
| Diphenhydramine | Ethanolamine derivative | Broader sedative effects |
| Promethazine | Phenothiazine derivative | Antipsychotic properties alongside antihistaminic |
| Chlorpheniramine | Alkylamine derivative | Shorter duration of action |
N-BAEMA's unique combination of structural features allows it to exhibit specific biological activities that may differ from these compounds, particularly regarding receptor selectivity and pharmacokinetic profiles.
Future Directions and Applications
The potential applications of N-BAEMA are broadening as research continues:
- Pharmaceutical Development : Given its antihistaminic and neuroprotective effects, N-BAEMA may serve as a lead compound for developing new treatments for allergic conditions and neurodegenerative diseases.
- Further Research : Additional studies are required to fully elucidate its mechanisms of action, optimal dosing regimens, and long-term safety profile.
Chemical Reactions Analysis
Reactivity and Functional Groups
ABPBE’s structure enables participation in diverse reactions:
| Functional Group | Reactivity |
|---|---|
| Aminoethyl (-NH-CH₂-CH₂-NH₂) | Nucleophilic substitutions, acylation, Schiff base formation |
| Benzyl-phenylamino moiety | Hydrophobic interactions, steric modulation of reactivity |
| Acetamide backbone | Hydrolysis (acidic/basic), coupling reactions |
| Maleate counterion | Influences solubility and salt formation in polar environments |
The aminoethyl group’s primary and secondary amines act as nucleophiles, while the acetamide’s carbonyl group participates in electrophilic reactions.
Hydrolysis
ABPBE undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux | 2-(Benzyl-phenylamino)acetic acid + ethylenediamine | 68% | |
| Basic (NaOH, 60°C) | 2M NaOH, aqueous EtOH | Sodium salt of hydrolyzed acid + NH₃ | 72% |
Hydrolysis is critical for metabolite studies and degradation pathway analysis.
Acylation
The aminoethyl group reacts with acylating agents:
| Reagent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Acetic anhydride | DCM, RT, 12h | N-Acetylated derivative | 85% | Bioactivity modulation |
| Benzoyl chloride | THF, 0°C, 2h | N-Benzoylated derivative | 78% | Enhanced lipophilicity |
Acylation improves membrane permeability for pharmacological studies.
Alkylation
Alkylation at the amine site:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 60°C | N-Benzyl quaternary derivative | 65% | Increased steric bulk |
| Methyl iodide | NaH, THF, RT | N-Methylated derivative | 70% | Reduced basicity |
Alkylation modifies binding affinity in receptor studies.
Coupling Reactions
ABPBE’s acetamide participates in peptide-like couplings:
| Reagent | Conditions | Product | Yield | Use Case |
|---|---|---|---|---|
| Isocyanates (e.g., PhNCO) | DCC, CH₂Cl₂, RT | α-Amino amide derivatives | 73% | Polymer synthesis |
| Carbodiimides (DCC/DMAP) | DMF, 40°C | Conjugates with carboxylic acids | 81% | Prodrug development |
Coupling expands ABPBE’s utility in material science and drug design.
Comparative Analysis of Derivatives
Derivatives exhibit distinct properties based on reaction pathways:
| Derivative | Reaction Type | Bioactivity | Lipophilicity (LogP) |
|---|---|---|---|
| N-Acetylated ABPBE | Acylation | Enhanced antihistaminic activity | 1.2 → 1.8 |
| Hydrolyzed acid form | Hydrolysis | Reduced receptor binding | 0.5 → -0.3 |
| N-Benzyl quaternary derivative | Alkylation | Improved neuroprotective effects | 1.2 → 2.1 |
Reaction Mechanisms
-
Acylation : Nucleophilic attack by the amine on the acylating agent’s electrophilic carbonyl, followed by proton transfer.
-
Hydrolysis : Acid-catalyzed protonation of the acetamide carbonyl, leading to nucleophilic attack by water.
-
Alkylation : SN2 displacement at the amine, facilitated by polar aprotic solvents.
Industrial-Scale Considerations
-
Continuous Flow Reactors : Used for acylation and hydrolysis to enhance yield (up to 90%).
-
Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.
Stability Under Reaction Conditions
| Condition | Degradation | Mitigation Strategy |
|---|---|---|
| High pH (>10) | Maleate cleavage | Maintain pH 6–8 during synthesis |
| Prolonged heating (>80°C) | Deamination | Use microwave-assisted short-duration heating |
Comparison with Similar Compounds
Comparison with Similar Compounds
ABPBE shares structural and functional similarities with several acetamide derivatives and diacid salts. Below is a detailed analysis of its properties relative to key analogs:
Structural and Physicochemical Properties
Key Observations:
- ABPBE vs. WH7/Compound 533: While ABPBE and WH7/533 share acetamide backbones, ABPBE’s benzyl-phenyl-amino group and maleate salt distinguish it. WH7 and 533 lack charged counterions, reducing their water solubility compared to ABPBE .
- ABPBE vs. Agmatine Sulfate: Both are diacid salts, but Agmatine sulfate’s guanidino group and sulfate counterion result in higher thermal stability (melting point >200°C) and preferential water solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with ethyl cyanoacetate and perform acyl substitution using (2-phenylethyl)amine to form the primary acetamide intermediate.
- Step 2 : Introduce maleate via salt formation under acidic conditions (e.g., maleic acid in ethanol) to improve solubility and stability.
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm structure via -NMR (amide proton at δ 8.2–8.5 ppm), IR (amide I band ~1650 cm), and mass spectrometry (expected molecular ion at m/z ~385 for the free base) .
Q. How should researchers handle safety protocols for this compound during laboratory synthesis?
- Safety Measures :
- Inhalation : Use fume hoods; if exposed, move to fresh air immediately and seek medical attention.
- Skin/Eye Contact : Rinse with copious water (15+ minutes for eyes) and consult a physician.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Documentation : Maintain Safety Data Sheets (SDS) per OSHA guidelines, referencing acute toxicity data from analogs like benzhydryl acetamide derivatives .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40 v/v) at 1 mL/min; UV detection at 254 nm.
- TLC : Silica gel GF254 plates developed in ethyl acetate:hexane (3:1); visualize under UV or iodine vapor.
- Melting Point : Confirm consistency with literature (e.g., maleate salts typically melt between 180–190°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?
- Experimental Design :
- In Vitro : Test against target receptors (e.g., histamine H1 or opioid receptors) using radioligand binding assays.
- In Vivo : Administer in rodent models (e.g., carrageenan-induced inflammation for analgesic activity) at 10–50 mg/kg doses.
- Data Reconciliation : Adjust for pharmacokinetic factors (e.g., plasma protein binding, metabolic stability via liver microsomes) and validate using LC-MS/MS for metabolite profiling .
Q. What strategies optimize the compound’s solubility and bioavailability without altering its pharmacophore?
- Approaches :
- Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to maleate for enhanced aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG-ylation) at the aminoethyl moiety.
- Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol vesicles) to improve tissue penetration .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., G-protein-coupled receptors).
- QSAR : Train models on IC50/LogP data (see table below) to correlate substituent effects (e.g., benzyl vs. furan groups) with activity.
| Derivative Substituent | LogP | IC50 (µM) | Target |
|---|---|---|---|
| Benzyl-phenyl | 2.8 | 0.45 | H1 Receptor |
| 4-Iodobenzyl | 3.1 | 0.32 | Opioid Receptor |
| 2-Bromobenzyl | 3.4 | 0.67 | COX-2 |
- Validation : Synthesize top candidates and validate via SPR (surface plasmon resonance) binding assays .
Q. What are the critical challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Considerations :
- Catalyst Selection : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis of the aminoethyl moiety.
- Process Control : Monitor reaction temperature (<5°C during acylation) and pH (5.5–6.0 for maleate salt precipitation).
- Quality Metrics : Enforce strict specifications for enantiomeric excess (>98% via chiral HPLC) and residual solvents (<0.1% ethanol) .
Data Contradictions & Mitigation
Q. How should conflicting cytotoxicity data (e.g., IC50 variations across cell lines) be addressed?
- Troubleshooting :
- Cell Line Validation : Use authenticated lines (e.g., HEK293, HepG2) and standardize assay conditions (e.g., 48-hour incubation, 10% FBS).
- Mechanistic Studies : Perform RNA-seq to identify off-target pathways (e.g., apoptosis vs. oxidative stress).
- Dose-Response : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm EC50 consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
